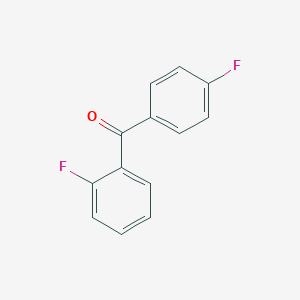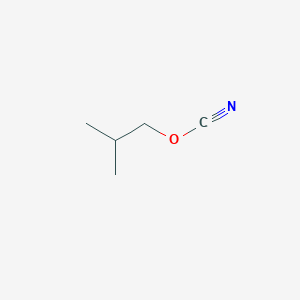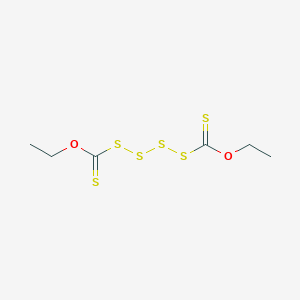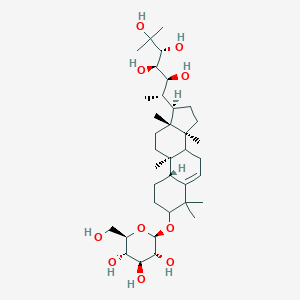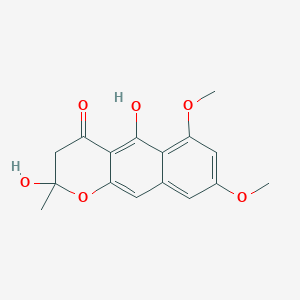
4,4-Diethyl-1-phenyl-3,5-pyrazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Diethyl-1-phenyl-3,5-pyrazolidinedione, also known as phenylbutazone, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used in the treatment of pain, fever, and inflammation. This compound was first synthesized in the 1940s and has since been widely used in both human and veterinary medicine.
Scientific Research Applications
Phenylbutazone has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. Phenylbutazone has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain types of cancer cells. Additionally, 4,4-Diethyl-1-phenyl-3,5-pyrazolidinedionene has been studied for its effects on the immune system and its potential use in the treatment of autoimmune diseases.
Mechanism Of Action
Phenylbutazone works by inhibiting the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain and swelling associated with inflammation. By inhibiting COX, 4,4-Diethyl-1-phenyl-3,5-pyrazolidinedionene reduces the production of prostaglandins and therefore reduces inflammation, pain, and fever.
Biochemical And Physiological Effects
Phenylbutazone has a number of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever, as well as to inhibit the growth of certain types of cancer cells. Phenylbutazone has also been shown to have immunomodulatory effects, meaning that it can affect the functioning of the immune system. Additionally, 4,4-Diethyl-1-phenyl-3,5-pyrazolidinedionene has been shown to have a number of side effects, including gastrointestinal disturbances, renal toxicity, and hematological abnormalities.
Advantages And Limitations For Lab Experiments
Phenylbutazone has a number of advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and widely available. Additionally, it has a well-established mechanism of action and has been extensively studied in both in vitro and in vivo models. However, there are also limitations to the use of 4,4-Diethyl-1-phenyl-3,5-pyrazolidinedionene in lab experiments. One limitation is that it has a number of side effects that can affect experimental outcomes. Additionally, it has a relatively short half-life, which can make it difficult to maintain consistent levels of the drug over the course of an experiment.
Future Directions
There are a number of future directions for research on 4,4-Diethyl-1-phenyl-3,5-pyrazolidinedionene. One area of research is the development of new formulations of the drug that can reduce its side effects while maintaining its anti-inflammatory and analgesic properties. Another area of research is the investigation of the immunomodulatory effects of 4,4-Diethyl-1-phenyl-3,5-pyrazolidinedionene and its potential use in the treatment of autoimmune diseases. Additionally, there is ongoing research into the use of 4,4-Diethyl-1-phenyl-3,5-pyrazolidinedionene in the treatment of cancer and other diseases. Overall, 4,4-Diethyl-1-phenyl-3,5-pyrazolidinedionene remains an important compound in the field of medicine and continues to be the subject of ongoing research.
Synthesis Methods
Phenylbutazone can be synthesized through a multistep process that involves the condensation of ethyl acetoacetate and phenylhydrazine to form 1-phenyl-3,5-dioxopyrazolidine. This intermediate is then reacted with diethyl sulfate to yield 4,4-Diethyl-1-phenyl-3,5-pyrazolidinedionene. The overall yield of this process is around 40%.
properties
CAS RN |
1732-61-2 |
|---|---|
Product Name |
4,4-Diethyl-1-phenyl-3,5-pyrazolidinedione |
Molecular Formula |
C13H16N2O2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
4,4-diethyl-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C13H16N2O2/c1-3-13(4-2)11(16)14-15(12(13)17)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,14,16) |
InChI Key |
MAGFGTMRZHCQFE-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)NN(C1=O)C2=CC=CC=C2)CC |
Canonical SMILES |
CCC1(C(=O)NN(C1=O)C2=CC=CC=C2)CC |
Pictograms |
Acute Toxic; Irritant |
synonyms |
4,4-diethyl-1-phenyl-3,5-pyrazolidinedione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



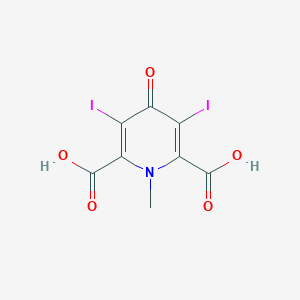
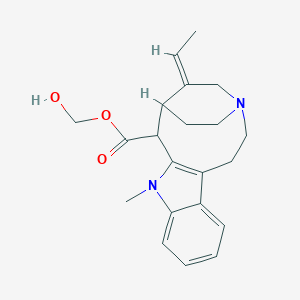
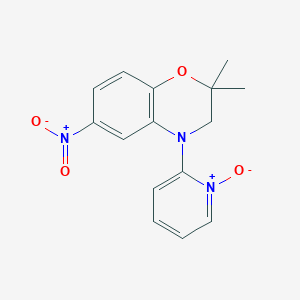
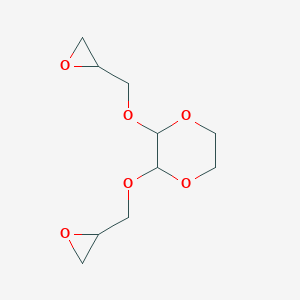
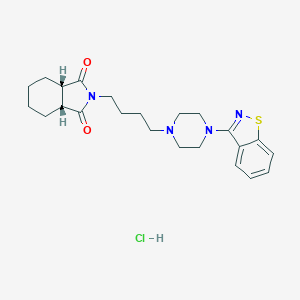
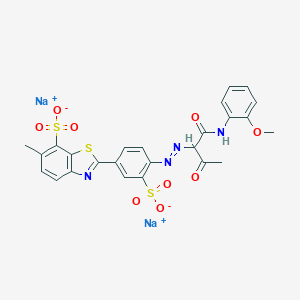
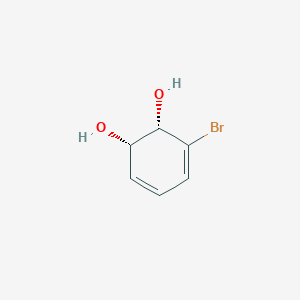
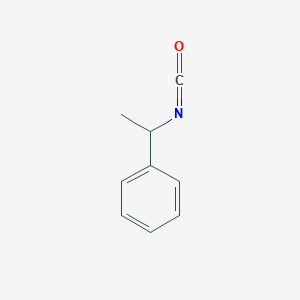
![N-butyl-4-[(2,5-dimethoxyphenyl)azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B154367.png)
